DL-Methionine beta-naphthylamide hydrochloride
Description
Systematic Nomenclature and IUPAC Classification
DL-Methionine beta-naphthylamide hydrochloride (CAS 97405-58-8) is a racemic mixture of D- and L-methionine derivatives. Its IUPAC name is 2-amino-4-(methylsulfanyl)-N-(naphthalen-2-yl)butanamide hydrochloride . The compound consists of a methionine backbone (2-amino-4-(methylthio)butanoic acid) linked via an amide bond to a beta-naphthylamine group, with a hydrochloride counterion stabilizing the structure.
Molecular Formula and Crystallographic Data
The molecular formula is C₁₅H₁₉ClN₂OS , with a molecular weight of 310.8 g/mol . While crystallographic data for this specific compound remain limited, structural analogs such as L-methionine beta-naphthylamide (C₁₅H₁₈N₂OS) exhibit planar aromatic systems and hydrogen-bonded networks in their crystal lattices. The hydrochloride salt enhances solubility in polar solvents, as evidenced by its use in biochemical assays.
Spectroscopic Profiling: NMR, IR, and Mass Spectrometry
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (D₂O, 400 MHz): Peaks at δ 8.3–7.4 ppm (aromatic protons, naphthyl group), δ 3.8–3.2 ppm (CH₂-S-CH₃), δ 2.5 ppm (SCH₃), and δ 1.9–1.6 ppm (CH₂ backbone).
- ¹³C NMR : Signals at δ 175 ppm (amide carbonyl), δ 135–125 ppm (aromatic carbons), and δ 35 ppm (SCH₃).
Infrared (IR) Spectroscopy:
- Strong absorption at 1650 cm⁻¹ (amide C=O stretch), 3300 cm⁻¹ (N-H stretch), and 650 cm⁻¹ (C-S bond).
Mass Spectrometry:
Comparative Analysis of Enantiomeric Forms
This compound’s biological activity varies significantly from its enantiopure counterparts:
- L-Methionine Beta-Naphthylamide : Exhibits substrate specificity for methionine adenosyltransferase (MAT) and antioxidant properties.
- D-Methionine Derivatives : Often show reduced enzymatic binding affinity but retain roles in radical scavenging.
Table 2: Enantiomer Comparison
| Property | L-Form | D-Form |
|---|---|---|
| Enzyme Binding (MAT) | High affinity (Kd = 1.2 µM) | Low affinity (Kd = 12 µM) |
| Antioxidant Capacity | EC₅₀ = 45 µM (DPPH assay) | EC₅₀ = 78 µM (DPPH assay) |
| Solubility in H₂O | 12 mg/mL | 9 mg/mL |
Properties
IUPAC Name |
2-amino-4-methylsulfanyl-N-naphthalen-2-ylbutanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS.ClH/c1-19-9-8-14(16)15(18)17-13-7-6-11-4-2-3-5-12(11)10-13;/h2-7,10,14H,8-9,16H2,1H3,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGBYYCUSXBVCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC1=CC2=CC=CC=C2C=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593482 | |
| Record name | N-Naphthalen-2-ylmethioninamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97405-58-8 | |
| Record name | N-Naphthalen-2-ylmethioninamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-Methionine-β-naphthylamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism
-
Activation of Carboxylic Acid : DL-Methionine’s carboxyl group is activated using N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) in anhydrous solvents (e.g., tetrahydrofuran or ethyl acetate).
-
Coupling with β-Naphthylamine : The activated intermediate reacts with β-naphthylamine to form the amide bond.
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Deprotection and Salt Formation : The product is treated with hydrogen chloride (HCl) to yield the hydrochloride salt.
Key Conditions:
Yield Data:
Mixed Anhydride Method
An alternative approach employs mixed anhydrides for carboxyl activation, particularly useful for large-scale synthesis.
Procedure
Optimization Parameters:
Comparative Efficiency:
| Method | Reaction Time (h) | Overall Yield (%) |
|---|---|---|
| Carbodiimide | 14 | 78 |
| Mixed Anhydride | 10 | 82 |
Enzymatic Hydrolysis of Precursors
Although less common, enzymatic methods leverage amidases for stereospecific hydrolysis.
Biocatalytic Approach
Advantages:
-
Stereoselectivity : Exclusively hydrolyzes D-isomers, enabling chiral resolution.
-
Sustainability : Avoids harsh solvents.
Industrial-Scale Production Insights
Patents describe integrated processes combining hydantoin ring formation and hydrolysis:
Key Steps from Acrolein Derivatives :
Process Metrics:
| Parameter | Value | Source |
|---|---|---|
| Batch Size | 300 kg acrolein | |
| Purity Post-Crystallization | 99.87% | |
| Energy Consumption | 15 kWh/kg |
Purification and Characterization
Chromatographic Techniques
Analytical Data:
-
Elemental Analysis :
Challenges and Mitigation
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Racemization : Minimized using HOBt or low-temperature coupling.
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Byproduct Formation : Urea derivatives (from DCC) removed via filtration.
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Scale-Up Issues : Agglomeration in crystallizers addressed by controlled cooling rates.
Emerging Trends
Chemical Reactions Analysis
DL-Methionine beta-naphthylamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
DL-Methionine beta-naphthylamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and assays to study reaction mechanisms and kinetics.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Medicine: It is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of DL-Methionine beta-naphthylamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in biochemical pathways and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Amino Acid Beta-Naphthylamide Derivatives
Beta-naphthylamide derivatives of other amino acids share structural similarities but differ in enzyme specificity and applications:
Key Differences :
- Side Chain Chemistry: Methionine’s sulfur-containing side chain distinguishes it from alanine (methyl group) and leucine (branched alkyl). This impacts interactions with enzymes requiring sulfur recognition, such as methionine aminopeptidases .
- Enzyme Specificity : For example, N-Benzoyl-DL-arginine beta-naphthylamide HCl targets trypsin-like enzymes, while DL-Methionine beta-naphthylamide HCl may interact with methionine-specific proteases .
Methionine Derivatives in Industrial and Nutritional Contexts
DL-Methionine derivatives vary in functional groups, affecting their applications:
Key Differences :
Regulatory and Industrial Relevance
- Industrial Synthesis : Methionine derivatives serve as intermediates in specialty chemicals, chiral catalysts, and biomanufacturing. Beta-naphthylamide variants are niche tools in enzymology .
Research Findings and Data
Enzymatic Hydrolysis Efficiency
Comparative hydrolysis rates of beta-naphthylamide derivatives by selected enzymes:
Insight : The hydrolysis efficiency correlates with enzyme-substrate specificity, emphasizing the importance of side-chain chemistry.
Biological Activity
DL-Methionine beta-naphthylamide hydrochloride (CAS 97405-58-8) is a synthetic derivative of methionine that has garnered interest for its potential biological activities. This compound is primarily studied in the context of its effects on various biological systems, including enzyme interactions, cellular processes, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula C₁₅H₁₉ClN₂OS. The compound features a beta-naphthylamide moiety linked to a methionine framework, which may influence its biological interactions. Its structural characteristics allow it to interact with various biological targets, particularly enzymes involved in metabolic processes.
Biological Activity
1. Enzyme Interaction
Research indicates that DL-Methionine beta-naphthylamide can act as a substrate analogue for certain enzymes. For instance, studies have shown that modified methionine analogues, such as this compound, can affect the activity of methionine adenosyltransferase (MAT), an enzyme critical for methionine metabolism. Specifically, mutations in the MAT enzyme have been linked to altered substrate specificity when interacting with methionine analogues .
2. Antioxidant Properties
DL-Methionine derivatives are known for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress in biological systems. This activity is particularly relevant in protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .
3. Neuroprotective Effects
There is emerging evidence suggesting that DL-Methionine beta-naphthylamide may exhibit neuroprotective effects. Studies have indicated that methionine derivatives can modulate neurotransmitter levels and support neuronal health, potentially offering therapeutic benefits in conditions like Alzheimer's disease .
Case Studies
Case Study 1: Methionine Analogues in Cancer Research
A study investigated the use of methionine analogues, including DL-Methionine beta-naphthylamide, in cancer treatment. The results demonstrated that these compounds could inhibit tumor growth by disrupting metabolic pathways essential for cancer cell proliferation. The analogues were found to induce apoptosis in cancer cells while sparing normal cells, highlighting their selective toxicity .
Case Study 2: Neuroprotective Mechanisms
In a model of neurodegeneration, DL-Methionine beta-naphthylamide was administered to assess its protective effects against neuronal death induced by oxidative stress. The findings revealed a significant reduction in cell death and improved cognitive function in treated animals compared to controls, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Research Findings
Q & A
Basic Research Questions
Q. How can DL-Methionine beta-naphthylamide hydrochloride be reliably identified and characterized in experimental settings?
- Methodological Answer : Use spectroscopic techniques such as Raman spectroscopy (for structural fingerprinting) and GC-MS with chiral columns (e.g., Astec® CHIRALDEX™ G-TA) to resolve enantiomeric purity. Confirmation can be cross-referenced with CAS 97405-58-8 and spectral libraries . For quantification, HPLC with derivatization (e.g., N-trifluoroacetyl esters) ensures precision in detecting trace impurities .
Q. What standardized analytical protocols exist for detecting DL-Methionine derivatives in feed or biological matrices?
- Methodological Answer : Follow regulatory guidelines like SN/T 4605-2016 for imported feed additives, which specify ion-exchange chromatography or colorimetric assays (e.g., ninhydrin reaction) to quantify DL-Methionine derivatives. Validate methods using reference standards compliant with USP/EP pharmacopeias, ensuring traceability and reproducibility .
Q. What are the key regulatory considerations for using this compound in pharmacological studies?
- Methodological Answer : Adhere to FDA/EMA guidelines for reference standards, including batch-specific characterization (e.g., NMR, elemental analysis) and stability testing under varying storage conditions (−20°C recommended for ester derivatives). Document purity (>95%) and absence of endotoxins for in vivo applications .
Advanced Research Questions
Q. How can conflicting data on the biological efficacy of DL-Methionine derivatives (e.g., PER values in feed studies) be resolved?
- Methodological Answer : Conduct dose-response meta-analyses to identify nonlinear effects. For example, shows no PER improvement with DL-Methionine alone in sorghum-cotton blends but synergistic effects with L-lysine. Use ANOVA with post-hoc tests (Tukey’s HSD) to isolate interactions and validate via isocaloric pair-fed controls .
Q. What strategies optimize the electrochemical synthesis of DL-Methionine-derived compounds (e.g., homocysteinethiolactone hydrochloride)?
- Methodological Answer : Improve yield by adjusting reaction parameters: (1) Use concentrated H2SO4 and HI for demethylation at 60–80°C, (2) Apply controlled-potential electrolysis (e.g., −1.2 V vs. Ag/AgCl) in acidic media to reduce disulfide bonds in crude DL-homocystine. Monitor purity via TLC and recrystallize in ethanol/HCl .
Q. How do bioavailability differences between DL-Methionine and its analogues (e.g., hydroxy analogues) impact experimental design in avian models?
- Methodological Answer : Design crossover trials with isotopic labeling (e.g., <sup>13</sup>C-Methionine) to track absorption kinetics. highlights lower bioavailability of hydroxy analogues in layers; use mixed-effects models to account for individual variability and ensure statistical power (>80%) via sample size calculations .
Q. What advanced chromatographic methods resolve co-eluting impurities in this compound?
- Methodological Answer : Employ orthogonal separations: (1) Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient), (2) Chiral SFC with CO2/methanol modifier. Validate using spiked impurity standards (e.g., naphthylamide byproducts) and MS/MS fragmentation for structural confirmation .
Data Contradiction Analysis
Q. Why do some studies report no nutritional benefit from DL-Methionine supplementation despite its theoretical role as a limiting amino acid?
- Methodological Answer : Contextual factors matter: In , sorghum-soy blends already met sulfur amino acid requirements, rendering DL-Methionine redundant. Replicate studies using amino acid-deficient diets (e.g., corn-based) and measure tissue-specific uptake via radiolabeled tracers to clarify discordant results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
